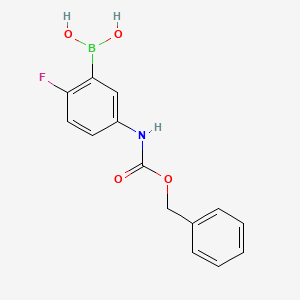

(5-(((苄氧羰基)氨基)-2-氟苯基)硼酸

描述

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

科学研究应用

苯并恶硼烷在药物化学中的应用

苯并恶硼烷衍生物,包括与(5-(((苄氧羰基)氨基)-2-氟苯基)硼酸在结构上相关的化合物,已在药物化学中显示出广泛的应用。这些化合物已被用于开发抗菌、抗真菌、抗原生动物、抗病毒和抗炎剂。苯并恶硼烷利用硼原子的独特性质来抑制病原体中的必需酶或调节人酶,如磷酸二酯酶 4,从而发挥其治疗作用。值得注意的是,如他硼烷和克里沙硼烷等苯并恶硼烷分别用于甲癣和特应性皮炎的临床治疗,而其他一些则处于临床试验的不同阶段 (Nocentini、Supuran 和 Winum,2018)。

硼酸衍生物在生物传感中的应用

利用硼酸衍生物开发的电化学生物传感器已被用于灵敏地检测糖、糖化血红蛋白 (HbA1c)、氟离子和其他分析物。这些生物传感器利用了硼酸与糖中二醇的结合能力,实现了非酶葡萄糖传感和 HbA1c 水平监测。这些生物传感器的特异性和灵敏度因二茂铁硼酸及其衍生物的电化学性质而增强,为医疗保健和诊断应用提供了有价值的工具 (Wang、Takahashi、Du 和 Anzai,2014)。

治疗潜力和药物开发

对硼酸化合物(包括与 (5-(((苄氧羰基)氨基)-2-氟苯基)硼酸相关的化合物)的研究已显著扩展,发现了具有潜在抗原生动物、抗疟疾和抗分枝杆菌活性的药物。硼的独特性质,例如它与生化靶标形成可逆键的能力,已成为开发新型治疗剂的关键。这些性质与良好的理化和药代动力学特性相结合,使硼酸衍生物成为治疗被忽视的热带病的有希望的候选者 (Jacobs、Plattner 和 Keenan,2011)。

药物设计和发现

将硼酸纳入药物设计中已被证明可以增强效力并改善新候选药物的药代动力学特性。FDA 和加拿大卫生部已批准了几种硼酸药物,还有更多药物正在进行临床试验。这些化合物的理想特性,例如增强药物效力和改善药代动力学,突出了硼酸衍生物在药物发现和开发中的潜力 (Plescia 和 Moitessier,2020)。

作用机制

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other organic compounds. This property makes them useful in the field of medicinal chemistry for drug design and synthesis .

Fluorophenyl Groups

The presence of a fluorine atom on the phenyl ring can significantly alter the chemical properties and biological activity of the compound. Fluorine can enhance the molecule’s ability to penetrate biological membranes, increase its metabolic stability, and modulate its binding to target proteins .

Benzyloxycarbonyl (Cbz) Groups

The benzyloxycarbonyl group is a carbamate ester. It is often used in organic synthesis as a protecting group for amines. The presence of this group in a molecule can influence its reactivity and interactions with biological targets .

Amino Acids

The presence of an amino group (-NH2) suggests that this compound might interact with biological systems in ways similar to amino acids or peptides, which could include binding to receptors or enzymes, or incorporation into larger peptide chains .

安全和危害

Boronic acids can pose various safety hazards. They can be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray of boronic acids . Protective equipment should be worn when handling these compounds .

未来方向

The future directions in the field of boronic acid research are vast. Boronic acids are valuable building blocks in organic synthesis, and their use in various reactions, such as the Suzuki–Miyaura coupling, continues to be explored . Additionally, new methods for the synthesis of boronic acids and their applications in different fields are continually being developed .

属性

IUPAC Name |

[2-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-13-7-6-11(8-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPHZGSBDFAFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674566 | |

| Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-58-1 | |

| Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

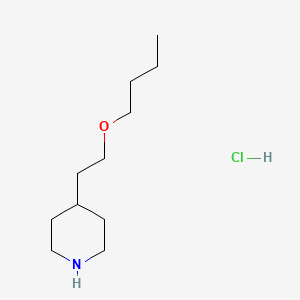

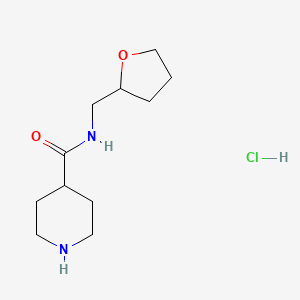

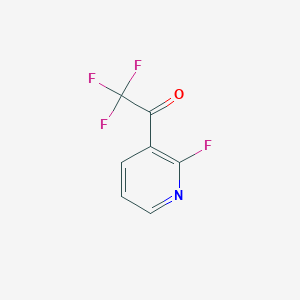

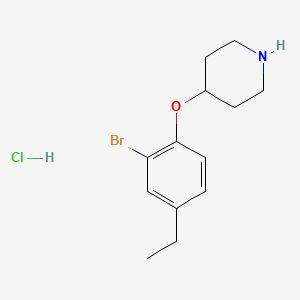

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)

![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)

![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)

![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)